molecular formula C18H20N6O3S2 B1684055 VU 0255035 CAS No. 1135243-19-4

VU 0255035

カタログ番号: B1684055
CAS番号: 1135243-19-4
分子量: 432.5 g/mol
InChIキー: WXDHQWPQLKGANZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

VU 0255035の合成は、コア構造の調製から始まり、官能基の導入まで、複数のステップを伴います。 主要なステップには次のものがあります。

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。 これには、高収率反応、効率的な精製方法、および最終製品の純度と一貫性を確保するための厳格な品質管理対策の使用が含まれます .

化学反応の分析

反応の種類

VU 0255035は、さまざまな化学反応を起こします。これには次のものが含まれます。

一般的な試薬と条件

主要な生成物

これらの反応から生成される主要な生成物には、官能基が修飾されたthis compoundのさまざまな誘導体が含まれ、それらはさらなる研究開発に使用できます .

科学研究への応用

This compoundは、次のような幅広い科学研究への応用があります。

科学的研究の応用

Efficacy in Animal Models

  • Seizure Suppression : VU 0255035 has been shown to significantly suppress seizures induced by both paraoxon and soman in animal models. In a study, pretreatment with this compound reduced seizure scores from an average of 5.25 to around 2.25 on the Racine scale within 40 minutes post-exposure to soman, demonstrating its potential as a therapeutic agent against seizure disorders .
  • Pilocarpine-Induced Seizures : In another study, this compound effectively inhibited the induction of generalized seizures caused by pilocarpine without causing cognitive impairments typically associated with non-selective muscarinic antagonists. This suggests that selective antagonism at M1 receptors may provide therapeutic benefits without the adverse effects on learning and memory .

Data Summary

StudyModelTreatmentOutcome
Soman-induced seizuresThis compound (1.8 × LD50)Significant reduction in seizure scores
Pilocarpine-induced seizuresThis compound (10 mg/kg)Inhibition of seizure induction without cognitive deficits

Impact on Learning and Memory

Research indicates that doses of this compound that effectively reduce seizures do not impair contextual learning, as evidenced by tests measuring contextual freezing in mice. This contrasts with non-selective muscarinic antagonists, which often lead to cognitive deficits . The ability of this compound to selectively block M1 receptors while preserving cognitive function positions it as a promising candidate for treating conditions like epilepsy without compromising learning capabilities.

Behavioral Analysis

In behavioral studies assessing locomotion and exploratory behavior, this compound was administered at varying doses (10-50 mg/kg). Results demonstrated no significant impact on general locomotion compared to control groups, suggesting that its effects are specific to seizure modulation rather than general motor function .

Autism Spectrum Disorders

Recent studies have explored the role of this compound in modulating behaviors associated with autism spectrum disorders. In experiments involving mouse models, the antagonist was shown to block the effects of certain compounds aimed at reducing repetitive behaviors, indicating potential therapeutic applications in managing symptoms associated with autism .

Fear Conditioning and Extinction

This compound has also been investigated for its effects on fear-related behaviors. Studies found that it did not impair cued fear extinction, suggesting that M1 receptor antagonism may help manage anxiety-related disorders without hindering fear extinction processes .

作用機序

VU 0255035は、ムスカリンM1受容体のオルソステリック部位に競合的に結合することにより、その効果を発揮します。 この結合は受容体の活性を阻害し、それによって受容体に関連する下流のシグナル伝達経路を減少させます。 この化合物は、他のムスカリン受容体に対して、少なくとも75倍の選択性を示し、非常に特異的です .

類似化合物との比較

類似化合物

独自性

VU 0255035は、高い選択性、競合的結合、および血脳関門を透過する能力によって特徴付けられます。 これらの特性により、神経科学研究、特にてんかんや認知機能に関連する研究において、非常に貴重なツールとなっています .

生物活性

VU 0255035 is a selective antagonist for the muscarinic acetylcholine receptor subtype M1, which plays a significant role in various neurological functions, including cognition, memory, and seizure activity. This compound has garnered attention in pharmacological research for its potential therapeutic applications, particularly in conditions related to cognitive deficits and seizure disorders.

Chemical Structure and Properties

  • Chemical Name : N-[3-Oxo-3-[4-(4-pyridinyl)-1-piperazinyl]propyl]-2,1,3-benzothiadiazole-4-sulfonamide
  • Molecular Formula : C₁₈H₂₀N₆O₃S₂
  • Selectivity : Highly selective for M1 receptors with a Ki value of 14.87 nM, demonstrating over 75-fold selectivity compared to other muscarinic receptor subtypes .

This compound acts primarily as an antagonist at the M1 muscarinic receptors. Its selectivity allows it to inhibit receptor activity without significantly affecting other muscarinic receptor subtypes (M2-M5). This selectivity is crucial for minimizing side effects associated with broader muscarinic receptor antagonism.

In Vitro Studies

In vitro studies have demonstrated that this compound has limited efficacy in blocking acetylcholine-induced calcium signals in certain cell types. Specifically, the compound produced less than 20% inhibition at concentrations ranging from 75 nM to 150 nM, indicating its low functional efficacy despite its binding affinity .

Concentration (nM) Inhibition (%)
75<20
150<20

Seizure Modulation

This compound has been shown to reduce seizure severity in animal models. In studies involving mice exposed to neurotoxic agents like paraoxon and soman, this compound significantly suppressed seizure severity. The effects were observed approximately 40 minutes post-exposure, suggesting a protective role against acute seizure activity .

Time (minutes) Vehicle Group Score This compound Group Score P Value
155.25 ± 0.752.75 ± 0.250.025
205.25 ± 0.753 ± 00.025
305.25 ± 0.752.5 ± 0.30.015
............

Cognitive Effects

Interestingly, doses of this compound up to 30 mg/kg did not significantly affect learning behaviors as measured by contextual fear conditioning tests . This suggests that while the compound effectively modulates seizures, it does not impair cognitive functions at these doses.

Case Studies and Experimental Findings

In a series of experiments designed to evaluate the effects of this compound on locomotion and cognitive processing in mice:

  • Mice treated with varying doses (10 mg/kg, 25 mg/kg) exhibited no significant changes in total distance traveled during open-field exploration tests compared to control groups .
  • Behavioral assessments indicated that this compound does not interfere with basic locomotor activities, supporting its potential as a therapeutic agent with minimal cognitive side effects.

特性

IUPAC Name

N-[3-oxo-3-(4-pyridin-4-ylpiperazin-1-yl)propyl]-2,1,3-benzothiadiazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3S2/c25-17(24-12-10-23(11-13-24)14-4-7-19-8-5-14)6-9-20-29(26,27)16-3-1-2-15-18(16)22-28-21-15/h1-5,7-8,20H,6,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDHQWPQLKGANZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=NC=C2)C(=O)CCNS(=O)(=O)C3=CC=CC4=NSN=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135243-19-4
Record name VU0255035
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VU 0255035
Reactant of Route 2
Reactant of Route 2
VU 0255035
Reactant of Route 3
Reactant of Route 3
VU 0255035
Reactant of Route 4
Reactant of Route 4
VU 0255035
Reactant of Route 5
Reactant of Route 5
VU 0255035
Reactant of Route 6
Reactant of Route 6
VU 0255035

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。